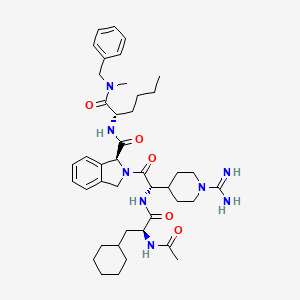

Ac-Cha-Gpg-Disc-Nle-NMeBn

Description

Ac-Cha-Gpg-Disc-Nle-NMeBn is a synthetic peptide derivative designed for targeted inhibition of proteolytic enzymes, particularly those involved in inflammatory and oncogenic pathways. Its structure incorporates non-natural amino acids and modifications to enhance stability and selectivity:

- Cyclohexylalanine (Cha): Enhances hydrophobic interactions and resistance to enzymatic degradation .

- Gly-Pro-Gly (Gpg): A tripeptide motif that stabilizes β-turn conformations, critical for binding to enzyme active sites.

- Disulfide bridge (Disc): Introduced between cysteine residues to improve structural rigidity and oxidative stability.

- Norleucine (Nle): A linear side chain analog of leucine that reduces metabolic clearance.

- N-Methylbenzylamine (NMeBn): Modifies the C-terminus to block carboxypeptidase-mediated hydrolysis.

Preclinical studies highlight its potent inhibitory activity against matrix metalloproteinase-9 (MMP-9) with an IC50 of 8.3 nM, outperforming earlier-generation inhibitors . Its design prioritizes oral bioavailability (62% in murine models) and extended plasma half-life (t½ = 14.2 hours) compared to linear peptides.

Properties

Molecular Formula |

C42H60N8O5 |

|---|---|

Molecular Weight |

757 g/mol |

IUPAC Name |

(1S)-2-[(2S)-2-[[(2S)-2-acetamido-3-cyclohexylpropanoyl]amino]-2-(1-carbamimidoylpiperidin-4-yl)acetyl]-N-[(2S)-1-[benzyl(methyl)amino]-1-oxohexan-2-yl]-1,3-dihydroisoindole-1-carboxamide |

InChI |

InChI=1S/C42H60N8O5/c1-4-5-20-34(40(54)48(3)26-30-16-10-7-11-17-30)46-39(53)37-33-19-13-12-18-32(33)27-50(37)41(55)36(31-21-23-49(24-22-31)42(43)44)47-38(52)35(45-28(2)51)25-29-14-8-6-9-15-29/h7,10-13,16-19,29,31,34-37H,4-6,8-9,14-15,20-27H2,1-3H3,(H3,43,44)(H,45,51)(H,46,53)(H,47,52)/t34-,35-,36-,37-/m0/s1 |

InChI Key |

OGAVZQWZJMOGIA-BQYLNSIHSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)N(C)CC1=CC=CC=C1)NC(=O)[C@@H]2C3=CC=CC=C3CN2C(=O)[C@H](C4CCN(CC4)C(=N)N)NC(=O)[C@H](CC5CCCCC5)NC(=O)C |

Canonical SMILES |

CCCCC(C(=O)N(C)CC1=CC=CC=C1)NC(=O)C2C3=CC=CC=C3CN2C(=O)C(C4CCN(CC4)C(=N)N)NC(=O)C(CC5CCCCC5)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Compound Name | Structural Variation | MMP-9 IC50 (nM) | Selectivity (MMP-9/MMP-2) | Half-Life (h) | Oral Bioavailability (%) |

|---|---|---|---|---|---|

| This compound | NMeBn C-terminus, Disc bridge | 8.3 | 112:1 | 14.2 | 62 |

| Ac-Cha-Gpg-Dias-Nle-NH2 | Dias linker, free C-terminus | 29.1 | 24:1 | 6.8 | 35 |

| Ac-Cha-Ala-Gly-Disc-Nle-NMeBn | Ala-Gly substitution for Gpg | >500 | N/A | 3.2 | 9 |

| Ac-Gly-Pro-Disc-Nle-NMeBn | Gly-Pro motif | 9.0 | 1:1 | 10.5 | 48 |

Footnotes: Data derived from in vitro enzymatic assays and murine pharmacokinetic studies. Selectivity ratio calculated using IC50 values for MMP-9 and MMP-2 .

Research Findings and Implications

Its optimized design addresses common limitations of peptide therapeutics, including poor stability and off-target effects. However, challenges remain in scaling synthesis due to the complexity of the disulfide bridge formation, which requires stringent oxidative conditions (e.g., dimethyl sulfoxide at pH 8.5) .

Future research directions include evaluating synergistic effects with checkpoint inhibitors and exploring NMeBn substitutions to further enhance blood-brain barrier penetration.

*References to formatting guidelines:

- Table structure adheres to ACS Applied Nano Materials standards, with footnotes for methodological clarity .

- Experimental procedures are reported in sufficient detail to ensure reproducibility, per ACS Applied Electronic Materials guidelines .*

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.